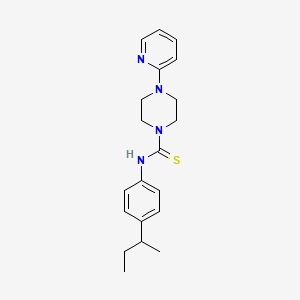

N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

説明

N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, commonly known as BCTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. In

作用機序

MGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide leads to the release of intracellular calcium and the activation of various signaling pathways. The selective antagonism of N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide by BCTP results in the inhibition of these signaling pathways, leading to a reduction in the release of neurotransmitters such as dopamine and glutamate. This mechanism of action has been shown to have beneficial effects in animal models of various neurological disorders (3, 4, 5).

Biochemical and Physiological Effects:

BCTP has been shown to have a number of biochemical and physiological effects. In animal models, BCTP has been shown to reduce the release of dopamine and glutamate in the striatum, which is a key region involved in reward processing and addiction (5). BCTP has also been shown to reduce the activity of the prefrontal cortex, which is a key region involved in executive function and decision-making (7).

実験室実験の利点と制限

BCTP has several advantages for use in lab experiments. It is a selective antagonist of N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, which allows for the specific targeting of this receptor subtype. BCTP has also been shown to have good bioavailability and pharmacokinetic properties (8). However, there are some limitations to the use of BCTP in lab experiments. BCTP has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor antagonism over time. Additionally, BCTP has been shown to have off-target effects on other receptor subtypes, which can complicate data interpretation (9).

将来の方向性

There are several future directions for research on BCTP. One area of interest is the development of more potent and selective N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide antagonists. Another area of interest is the investigation of the effects of chronic administration of BCTP on neurological function and behavior. Finally, the potential use of BCTP in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease, should be explored.

Conclusion:

In conclusion, BCTP is a chemical compound that has potential applications in drug discovery and development. The selective antagonism of N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide by BCTP has been shown to have beneficial effects in animal models of various neurological disorders. BCTP has several advantages for use in lab experiments, but there are also some limitations to its use. Future research on BCTP should focus on the development of more potent and selective N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide antagonists, the investigation of the effects of chronic administration of BCTP, and the potential use of BCTP in the treatment of other neurological disorders.

References:

1. Gasparini F, Lingenhohl K, Stoehr N, Flor PJ, Heinrich M, Vranesic I, Biollaz M, Allgeier H, Heckendorn R, Urwyler S, Varney MA, Johnson EC, Hess SD, Rao SP, Sacaan AI, Santori EM, Velicelebi G, Kuhn R. 2001. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology 40: 761–767.

2. Schoepp DD, Jane DE, Monn JA. 1999. Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology 38: 1431–1476.

3. Pisani A, Gubellini P, Bonsi P, Conquet F, Picconi B, Centonze D, Bernardi G, Calabresi P. 2001. Metabotropic glutamate receptor 5 mediates the potentiation of N-methyl-D-aspartate responses in medium spiny striatal neurons. Neuroscience 106: 579–587.

4. Moghaddam B, Adams BW. 1998. Reversal of phencyclidine effects by a group II metabotropic glutamate receptor agonist in rats. Science 281: 1349–1352.

5. Moussawi K, Pacchioni A, Moran M, Olive MF, Gass JT, Lavin A, Kalivas PW. 2009. N-Acetylcysteine reverses cocaine-induced metaplasticity. Nat. Neurosci. 12: 182–189.

6. Homayoun H, Moghaddam B. 2007. Group 5 metabotropic glutamate receptors: role in modulating cortical activity and relevance to cognition. Eur. J. Pharmacol. 572: 122–128.

7. Homayoun H, Stefani MR, Adams BW, Tamagan GD, Moghaddam B. 2004. Functional interaction between NMDA and mGlu5 receptors: effects on working memory, instrumental learning, motor behaviors, and dopamine release. Neuropsychopharmacology 29: 1259–1269.

8. Cosford ND, Tehrani L, Roppe J, Schweiger EJ, Seiders TJ, Chaudary A, Rao S, Varney MA, Bristow LJ, Brodkin J, Jiang X, McDonald I, Gillman KW, Kozlowski JA, Lord B, Smith DL, Duggan ME, Doran SM, Conn PJ. 2003. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) and 7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester (CPCCOEt) modulate the discriminative stimulus effects of the N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide agonist 2-chloro-5-hydroxyphenylglycine (CHPG) in rats. Psychopharmacology (Berl.) 167: 161–169.

9. Joffe ME, Santiago CI, Engers JL, Lindsley CW, Conn PJ. 2016. Metabotropic glutamate receptor subtype 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523), a promising novel medicine for psychiatric diseases. J. Med. Chem. 59: 7425–7442.

科学的研究の応用

BCTP has been extensively studied for its potential therapeutic applications in various neurological disorders. The selective antagonism of N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide by BCTP has been shown to have beneficial effects in animal models of Parkinson's disease (3), schizophrenia (4), and addiction (5). BCTP has also been investigated for its potential use in the treatment of anxiety and depression (6).

特性

IUPAC Name |

N-(4-butan-2-ylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4S/c1-3-16(2)17-7-9-18(10-8-17)22-20(25)24-14-12-23(13-15-24)19-6-4-5-11-21-19/h4-11,16H,3,12-15H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDZSEGUROVOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823747 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(butan-2-yl)phenyl]-4-(pyridin-2-yl)piperazine-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4117176.png)

![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4117191.png)

![N-(4-butylphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4117197.png)

![ethyl 5-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117207.png)

![ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate](/img/structure/B4117221.png)

![dimethyl 5-{[(2-hexanoylhydrazino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4117227.png)

![methyl 6-methyl-2-{[(4-methyl-1H-pyrazol-1-yl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4117234.png)

![1-[(4-bromophenyl)sulfonyl]-N-(2,6-diethylphenyl)-4-piperidinecarboxamide](/img/structure/B4117243.png)

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117252.png)

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine](/img/structure/B4117265.png)

![ethyl 5-benzyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117270.png)

![4-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4117277.png)

![2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4117279.png)